D-Glucose ethylenedithioacetal

Catalog No.
S1895326
CAS No.
3650-65-5
M.F
C8H16O5S2
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose ethylenedithioacetal

CAS Number

3650-65-5

Product Name

D-Glucose ethylenedithioacetal

IUPAC Name

(1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol

Molecular Formula

C8H16O5S2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2/t4-,5-,6+,7-/m1/s1

InChI Key

LOVIILREBFKRIA-MVIOUDGNSA-N

SMILES

C1CSC(S1)C(C(C(C(CO)O)O)O)O

Canonical SMILES

C1CSC(S1)C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C1CSC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
  • Origin: D-glucose ethylenedithioacetal is synthesized in the laboratory from D-glucose [].
  • Significance: This compound serves as a protected form of D-glucose. The protected carbonyl group allows for further chemical modifications on other parts of the glucose molecule without affecting the carbonyl group itself. This is crucial for synthesizing complex carbohydrates and studying their biological properties [].

Molecular Structure Analysis

  • D-glucose ethylenedithioacetal has the molecular formula C₈H₁₆O₅S₂.
  • The key feature is the five-membered ring formed by the reaction between the hydroxyl group on the first carbon of D-glucose and the ethanedithiol molecule. This ring replaces the original carbonyl group (C=O) with a 1,3-dithiolane ring containing two sulfur atoms [].
  • The rest of the molecule retains the six-carbon skeleton and the hydroxyl groups characteristic of D-glucose.

Chemical Reactions Analysis

  • Synthesis: The most common method for synthesizing D-glucose ethylenedithioacetal involves reacting D-glucose with ethanedithiol in an acidic environment [].
C₆H₁₂O₆ (D-glucose) + HSCH₂CH₂SH (ethanedithiol) -> C₈H₁₆O₅S₂ (D-glucose ethylenedithioacetal) + H₂O (water)
  • Deprotection: The protected carbonyl group can be regenerated under specific conditions, such as treatment with mercury(II) chloride (HgCl₂) in an aqueous solution. This cleaves the dithiolane ring and converts the molecule back to D-glucose [].
C₈H₁₆O₅S₂ (D-glucose ethylenedithioacetal) + HgCl₂ (mercury(II) chloride) + H₂O (water) -> C₆H₁₂O₆ (D-glucose) + HgS (mercury sulfide) + 2 HCl (hydrochloric acid)

Physical and Chemical Properties

  • Melting point: 144-149 °C [, ].
  • Solubility: Soluble in organic solvents like dichloromethane and methanol [].
  • Stability: Relatively stable under acidic and neutral conditions. However, it can decompose under basic conditions [].

D-glucose ethylenedithioacetal itself does not have a specific biological function. Its primary role is as a protected form of D-glucose. Researchers utilize it in various applications:

  • Carbohydrate Synthesis: By selectively modifying other parts of the molecule while the carbonyl group remains protected, scientists can synthesize complex carbohydrates with desired functionalities [].
  • Study of Carbohydrate-Protein Interactions: D-glucose ethylenedithioacetal can be used to investigate how carbohydrates interact with proteins. By attaching a fluorescent tag to the protected glucose molecule, researchers can track its binding to specific proteins.

XLogP3

-1.7

Other CAS

3650-65-5

Dates

Modify: 2023-08-16

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